1-Acetyl-2-[(benzylamino)methylene]-1,2-dihydro-3H-indol-3-one
1-Acetyl-2-[(benzylamino)methylene]-1,2-dihydro-3H-indol-3-one
Brand Name:
Vulcanchem
CAS No.:
172372-05-3
VCID:
VC0421250
InChI:
InChI=1S/C18H16N2O2/c1-13(21)20-16-10-6-5-9-15(16)18(22)17(20)12-19-11-14-7-3-2-4-8-14/h2-10,12,22H,11H2,1H3
SMILES:
CC(=O)N1C2=CC=CC=C2C(=C1C=NCC3=CC=CC=C3)O
Molecular Formula:
C18H16N2O2
Molecular Weight:
292.3g/mol
1-Acetyl-2-[(benzylamino)methylene]-1,2-dihydro-3H-indol-3-one
CAS No.: 172372-05-3
Main Products
VCID: VC0421250
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3g/mol
CAS No. | 172372-05-3 |
---|---|
Product Name | 1-Acetyl-2-[(benzylamino)methylene]-1,2-dihydro-3H-indol-3-one |
Molecular Formula | C18H16N2O2 |
Molecular Weight | 292.3g/mol |
IUPAC Name | 1-[2-(benzyliminomethyl)-3-hydroxyindol-1-yl]ethanone |
Standard InChI | InChI=1S/C18H16N2O2/c1-13(21)20-16-10-6-5-9-15(16)18(22)17(20)12-19-11-14-7-3-2-4-8-14/h2-10,12,22H,11H2,1H3 |
Standard InChIKey | MLJRBBMYCCYUMM-UHFFFAOYSA-N |
SMILES | CC(=O)N1C2=CC=CC=C2C(=C1C=NCC3=CC=CC=C3)O |
Canonical SMILES | CC(=O)N1C2=CC=CC=C2C(=C1C=NCC3=CC=CC=C3)O |
PubChem Compound | 868596 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume